2,6-Difluoro-1,1'-biphenyl

Description

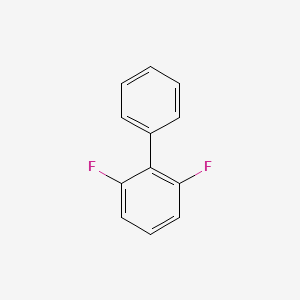

Structure

2D Structure

3D Structure

Properties

CAS No. |

2285-29-2 |

|---|---|

Molecular Formula |

C12H8F2 |

Molecular Weight |

190.19 g/mol |

IUPAC Name |

1,3-difluoro-2-phenylbenzene |

InChI |

InChI=1S/C12H8F2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-8H |

InChI Key |

WTUKEAUROZESDP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=C2F)F |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of 2,6 Difluoro 1,1 Biphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 2,6-difluoro-1,1'-biphenyl in both isotropic and anisotropic environments.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides key information about the protons on both phenyl rings. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the unsubstituted phenyl ring appear as a multiplet around 7.45 ppm. The protons on the difluorinated ring also show multiplets at approximately 7.30 ppm and 7.02 ppm. rsc.org The complexity of these multiplets arises from proton-proton and proton-fluorine couplings.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| C₆H₅ | 7.45 | m | CDCl₃ |

| C₆H₃F₂ (CH) | 7.30 | m | CDCl₃ |

| C₆H₃F₂ (CH) | 7.02 | m | CDCl₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum, typically proton-decoupled, offers a detailed view of the carbon framework of this compound. The carbon atoms directly bonded to fluorine exhibit large one-bond carbon-fluorine coupling constants (¹JCF), which is a characteristic feature. rsc.org The spectrum shows distinct signals for the ipso, ortho, meta, and para carbons of both rings, with their chemical shifts influenced by the fluorine substituents and the dihedral angle between the rings. For instance, in CDCl₃, signals can be observed at 129.3 ppm (quaternary carbon), 129.0 ppm, 128.4 ppm, and 128.3 ppm (CH carbons of the unsubstituted ring), and a multiplet at 111.8 ppm for the CH carbons of the difluorinated ring. rsc.org The quaternary carbon attached to the fluorine atoms appears at around 118.6 ppm. rsc.org

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| C-C (unsubstituted ring) | 129.3 | Cq | CDCl₃ |

| CH (unsubstituted ring) | 129.0 | CH | CDCl₃ |

| CH (unsubstituted ring) | 128.4 | CH | CDCl₃ |

| CH (unsubstituted ring) | 128.3 | CH | CDCl₃ |

| C-C (difluorinated ring) | 118.6 | Cq | CDCl₃ |

| CH (difluorinated ring) | 111.8 | m | CDCl₃ |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is particularly informative for fluorinated compounds like this compound.

In the proton-decoupled ¹⁹F NMR spectrum, this compound typically shows a singlet at approximately -114.5 ppm in CDCl₃, referenced to an external standard. rsc.org The chemical shift is sensitive to the electronic environment and the conformation of the molecule. The coupling constants between fluorine and protons (ⁿJHF) and between fluorine and carbon (ⁿJCF) provide valuable structural information. For instance, long-range H-F coupling constants can sometimes be observed, which are dependent on the internuclear distance and the intervening bonds.

The study of this compound in liquid crystalline solvents by NMR spectroscopy has been instrumental in understanding its conformational preferences. researchgate.netresearchgate.net In an anisotropic environment, the direct dipolar couplings between magnetic nuclei are not averaged to zero, providing information on the average molecular orientation and geometry. These studies have shown that the molecule is non-planar, with a significant twist angle between the two phenyl rings. researchgate.netresearchgate.net The analysis of dipolar couplings, particularly ¹³C-¹⁹F and ¹⁹F-¹⁹F, has allowed for the determination of the probability distribution of the inter-ring angle. researchgate.net Research indicates that in a liquid crystalline phase, there is rotation about the inter-ring bond, with the potential for both syn- and anti-conformers to exist. researchgate.net The use of variable angle sample spinning (VASS) NMR can simplify the complex spectra obtained from liquid crystal solutions and aid in the determination of the absolute signs of scalar couplings.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides insights into the vibrational modes of the molecule. A comparative study using Density Functional Theory (DFT) has been employed to analyze the vibrational spectra of biphenyl (B1667301) derivatives, including a related compound, 2,4-difluorobiphenyl (B1582794). researchgate.nettandfonline.com These studies help in assigning the observed vibrational frequencies to specific molecular motions, such as C-H stretching, C-C ring stretching, and C-F stretching and bending modes. researchgate.nettandfonline.com The vibrational frequencies are influenced by the substitution pattern and the conformation of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. bellevuecollege.edu The IR spectrum of a related compound, 2',6'-difluorobiphenyl-2-carbonitrile, shows characteristic peaks that can be extrapolated to understand the vibrational modes of this compound.

Key vibrational modes identified in the IR spectrum include:

Aromatic C-H Stretching: These vibrations typically appear in the range of 3100-3000 cm⁻¹. copbela.org For similar aromatic compounds, these stretches are observed as distinct signals in this region. copbela.org

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl rings are generally found in the 1600-1450 cm⁻¹ region. acs.org These are often referred to as ring "breathing" vibrations. copbela.org

C-F Stretching: The carbon-fluorine bond vibrations are a key feature. Due to the high electronegativity of fluorine, these bonds produce strong absorption bands, typically in the 1350-1150 cm⁻¹ range. The presence of two fluorine atoms on one of the phenyl rings would be expected to give rise to prominent peaks in this region.

C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds occur at lower frequencies, typically below 900 cm⁻¹, and their positions can be indicative of the substitution pattern on the aromatic ring. copbela.org

A detailed analysis of the IR spectrum allows for the confirmation of the biphenyl backbone and the presence of the fluorine substituents.

Table 1: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| C-F Stretch | 1350-1150 | Strong |

| C-H Out-of-plane Bend | < 900 | Medium to Strong |

Raman Spectroscopy Applications

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. mdpi.com It is particularly useful for observing non-polar bonds and symmetric vibrations. mdpi.com For biphenyl and its derivatives, Raman spectroscopy can elucidate the vibrational modes associated with the carbon skeleton.

Key Raman spectral features for biphenyl-type compounds include:

Ring Breathing Modes: The symmetric stretching of the benzene (B151609) rings gives rise to strong Raman peaks, often observed around 1600 cm⁻¹ and 1000 cm⁻¹. researchgate.net

Inter-ring C-C Stretch: The stretching vibration of the bond connecting the two phenyl rings is a characteristic feature.

C-H Bending: In-plane and out-of-plane bending of C-H bonds also produce signals in the Raman spectrum.

Table 2: Characteristic Raman Shifts for Biphenyl Derivatives

| Vibrational Mode | Observed Wavenumber (cm⁻¹) |

| Benzene Ring Bending | 1590-1600 |

| Trigonal Breathing Mode | ~1030 |

| C-H Bending | 1200-1140 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. libretexts.org The absorption of energy excites electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions associated with the conjugated system of the phenyl rings.

The UV-Vis spectrum of biphenyl derivatives generally shows strong absorption bands in the UV region. For instance, a study on 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid reported a UV absorption maximum at 245.5 nm in methanol. jcu.cz The position and intensity of these absorption bands are influenced by the substituents on the biphenyl core and the solvent used. libretexts.org The fluorine atoms in this compound, being electron-withdrawing, can cause a shift in the absorption maxima compared to unsubstituted biphenyl.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Determination of Solid-State Molecular Conformation

SC-XRD analysis of compounds containing a difluorobiphenyl moiety reveals crucial details about their molecular geometry. A key conformational feature of biphenyl derivatives is the torsion angle (dihedral angle) between the two phenyl rings. In the solid state, this angle is influenced by the steric and electronic effects of the substituents, as well as by crystal packing forces.

For example, the crystal structure of 2,2'-difluorobiphenyl (B165479) shows that the two fluorine atoms are in a syn-arrangement, with the two ring normals at an angle of 58° to each other. researchgate.net In other difluorobiphenyl derivatives, the dihedral angle between the phenyl rings can vary, for instance, a value of 44.3(1)° was observed in one complex structure. iucr.org The presence of the two fluorine atoms at the 2- and 6-positions in this compound is expected to induce a significant twist between the two phenyl rings due to steric hindrance.

Table 3: Crystallographic Data for a Representative Difluorobiphenyl Derivative

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pbca | researchgate.net |

| a (Å) | 15.396(2) | researchgate.net |

| b (Å) | 12.029(2) | researchgate.net |

| c (Å) | 9.718(2) | researchgate.net |

| Dihedral Angle (°) | 58 | researchgate.net |

Elucidation of Crystal Packing and Intermolecular Interactions

Beyond the individual molecular structure, SC-XRD provides insight into how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking interactions. mdpi.com

In the crystal structures of fluorinated biphenyl compounds, various intermolecular interactions have been observed. These include C-H···F and C-F···π interactions, which can play a significant role in dictating the crystal packing. acs.org For instance, in some platinum complexes containing a difluorobipyridine ligand, C-H···Cl/F hydrogen bonds and F···π stacking interactions contribute to the formation of a two-dimensional supramolecular network. nih.gov The analysis of these interactions is crucial for understanding the solid-state properties of the material and for crystal engineering applications. mdpi.com Hirshfeld surface analysis is a computational tool often used in conjunction with XRD data to visualize and quantify these intermolecular contacts. scivisionpub.com

Computational and Theoretical Investigations of 2,6 Difluoro 1,1 Biphenyl

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict molecular properties by calculating the electron density. While comprehensive DFT studies covering all spectroscopic and electronic properties of isolated 2,6-Difluoro-1,1'-biphenyl are not widely available in published literature, the principles of these analyses are well-established. The compound has been included as a ligand component in DFT studies of larger organometallic complexes. acs.orgfigshare.comresearchgate.netacs.orgresearchgate.netacs.org

The geometry of a biphenyl (B1667301) molecule is largely defined by the torsional or dihedral angle between its two phenyl rings. This angle results from a balance between two opposing effects: steric hindrance from the ortho substituents, which favors a twisted conformation, and π-conjugation across the central C-C bond, which favors a planar structure.

A theoretical study on the conformational analysis of several fluorobiphenyls, including this compound, investigated the molecule's potential energy surface with respect to the angle of rotation between the phenyl rings. ku.dk By decomposing the total molecular energy into conjugation energy and non-bonded van der Waals interactions, the study calculated the energy at various dihedral angles to determine the most stable conformation. ku.dk

The investigation found that the steric repulsion between the ortho-fluorine atom and the ortho-hydrogen on the adjacent ring significantly influences the geometry. The calculations predicted an equilibrium dihedral angle of approximately 60.5° for this compound. The study also calculated the energy barriers for rotation, finding a barrier of 1.7 kcal/mol at 0° (planar conformation) and a rotational barrier of 1.2 kcal/mol at 90°. ku.dk

| Dihedral Angle (φ) | Conjugation Energy (kcal/mol) | Van der Waals Energy (kcal/mol) | Total Energy (kcal/mol) |

|---|---|---|---|

| 0° | 0.00 | 1.70 | 1.70 |

| 30° | -0.75 | -0.10 | -0.85 |

| 60° | -2.50 | -0.15 | -2.65 |

| 90° | -3.00 | 0.40 | -2.60 |

Note: The energy values are relative to the planar conformation (φ=0°). The minimum total energy, indicating the most stable conformation, is predicted at a dihedral angle slightly greater than 60°. The original study identified the minimum at 60.5°.

DFT calculations are widely used to predict spectroscopic data, which can aid in the interpretation of experimental results. By calculating vibrational frequencies, one can simulate an infrared (IR) spectrum, helping to assign specific absorption bands to molecular motions. researchgate.net Similarly, the magnetic shielding of atomic nuclei can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts. google.com

While specific DFT-calculated IR and NMR spectra for isolated this compound are not detailed in the available literature, such calculations are standard practice in computational chemistry. For related halogenated compounds, DFT methods like B3LYP have been shown to provide harmonic vibrational frequencies and NMR chemical shifts that are in good agreement with experimental data after appropriate scaling. researchgate.net

The electronic properties of a molecule, which govern its reactivity and optical characteristics, can be thoroughly investigated using DFT. Key aspects of this analysis include the examination of frontier molecular orbitals, the mapping of the electrostatic potential, and the distribution of atomic charges.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net

For the iridium complex containing a 1-(2,6-difluorobiphenyl)-3-methylimidazole ligand, DFT calculations were performed on the entire complex to determine its electronic structure and frontier orbitals. acs.org However, the specific HOMO and LUMO energy values for the isolated this compound ligand were not reported separately.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-deficient), which are prone to nucleophilic attack. researchgate.net

While a specific MEP map for this compound is not available in the cited literature, the general features can be anticipated. The electronegative fluorine atoms would create regions of negative potential, while the hydrogen atoms on the phenyl rings would be associated with areas of positive potential.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the charge distribution within a molecule by calculating the charges on individual atoms. This method helps in understanding the effects of substituents on the electronic structure. NBO analysis can reveal intramolecular charge transfer interactions and quantify the stability a molecule gains from hyperconjugative effects.

Specific NBO charge analysis data for this compound is not present in the surveyed scientific literature. Such an analysis would be expected to show a significant negative partial charge on the fluorine atoms and corresponding positive charges on the carbon atoms to which they are bonded, reflecting the high electronegativity of fluorine.

Global Reactivity Parameters (e.g., Electronegativity, Hardness)

Global reactivity parameters, derived from the framework of Density Functional Theory (DFT), are crucial for predicting the chemical behavior and stability of a molecule. researchgate.netresearchgate.net These descriptors are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net While specific DFT studies detailing the global reactivity parameters for this compound are not widely available, the principles can be applied from studies on similar difluorinated biphenyl compounds. acs.orgresearchgate.net

These parameters help in understanding the relationship between molecular structure and reactivity. researchgate.net For instance, a large HOMO-LUMO energy gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net The primary global reactivity descriptors include electronegativity (χ), which measures a molecule's ability to attract electrons, and chemical hardness (η), which quantifies its resistance to changes in its electron distribution. arxiv.org A high value of chemical hardness indicates greater stability. researchgate.net Other related parameters are chemical potential (μ), global softness (S), and the electrophilicity index (ω).

Table 1: Global Reactivity Parameters and Their Significance

| Parameter | Symbol | Formula (based on HOMO/LUMO energies) | Significance |

|---|---|---|---|

| Electronegativity | χ | χ ≈ - (EHOMO + ELUMO) / 2 | Measures the tendency of a molecule to attract electrons. |

| Chemical Hardness | η | η ≈ (ELUMO - EHOMO) / 2 | Indicates resistance to charge transfer; a higher value suggests greater stability. |

| Chemical Potential | μ | μ ≈ (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Global Softness | S | S = 1 / (2η) | The reciprocal of hardness; a higher value indicates greater reactivity. |

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the corresponding activation energies. This approach allows for a step-by-step understanding of how reactants are converted into products.

For this compound, computational methods like DFT can be used to model various potential reactions. For example, the mechanism of its synthesis via Suzuki-Miyaura coupling could be investigated to understand the energetics of the oxidative addition, transmetalation, and reductive elimination steps. acs.org Similarly, the regioselectivity of electrophilic substitution reactions on either of the phenyl rings could be predicted by calculating the energies of the possible intermediates (sigma complexes). These models provide insights into reaction kinetics and thermodynamics, guiding the development of new synthetic routes and the prediction of reaction outcomes under different conditions.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing a detailed picture of their conformational dynamics. rsc.orgnih.gov An MD simulation of this compound has been performed in a carbon tetrachloride (CCl₄) solution to investigate the influence of the solvent on the molecule's conformation. tandfonline.comtandfonline.com

In this study, the GROMOS96 force field was used to describe the intermolecular interactions, while the intrinsic rotational potential was derived from ab initio calculations. tandfonline.comtandfonline.com The simulation involved a single molecule of this compound solvated in a cubic box containing 205 CCl₄ molecules, with the simulation run at a temperature of 300 K. tandfonline.com The results showed that the van der Waals interactions between the solute and the solvent have a significant impact on the molecule's dynamics. The solvent environment was found to favor more compact conformations, leading to a decrease in both the molecular volume and the average dihedral angle between the phenyl rings. tandfonline.comtandfonline.com This demonstrates that the dynamic behavior of the molecule in a solution can differ significantly from its properties in a vacuum.

Conformational Analysis and Torsion Angle Studies

The conformation of biphenyl and its derivatives is defined by the torsion (or dihedral) angle between the planes of the two phenyl rings. In this compound, the presence of fluorine atoms at the ortho positions (positions 2 and 6) introduces significant steric hindrance, preventing the molecule from adopting a planar conformation.

Computational studies have explored this aspect in detail. Ab initio calculations and molecular dynamics simulations have been used to determine the preferred torsion angles and the energy barrier to rotation around the central C-C bond. tandfonline.com A study comparing the conformation in a vacuum versus in a CCl₄ solution found that the solvent has a pronounced effect on the rotational potential. tandfonline.com The solvent influence was observed to be stronger for this compound compared to other ortho-fluoro-substituted biphenyls. tandfonline.com This resulted in a notable decrease in the average dihedral angle by almost 10 degrees when the molecule was placed in the solvent. tandfonline.com Specifically, the mean value of the dihedral angle decreased by about 9 degrees, and the position of the maximum in the angle distribution shifted by 6.5 degrees towards a more planar conformation. tandfonline.com

Table 2: Solvent Effect on the Conformation of this compound

| Parameter | Change due to Solvent (CCl₄) |

|---|---|

| Position of Maximum in Dihedral Angle Distribution | Decrease of 6.5 degrees tandfonline.com |

These findings highlight the critical role of steric effects from the ortho-substituents and the influence of the surrounding environment in determining the three-dimensional structure of this compound.

Advanced Materials Applications of 2,6 Difluoro 1,1 Biphenyl and Analogues

Liquid Crystalline Materials Development

The development of liquid crystalline materials has been significantly influenced by the use of fluorinated compounds, including those based on the 2,6-difluoro-1,1'-biphenyl core and its analogues. These materials are crucial for a variety of electro-optic applications, primarily due to their unique combination of fluidity and long-range molecular order.

Influence of Fluorine Substitution on Liquid Crystal Properties

The substitution of hydrogen with fluorine atoms in liquid crystal molecules has profound effects on their physical and mesomorphic properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond lead to modifications in molecular dipole moments, polarizability, and intermolecular interactions. This, in turn, affects key characteristics such as melting points, clearing points, and the stability of various liquid crystal phases.

Lateral fluorine substitution, as seen in analogues of this compound, is a well-established strategy for tuning the properties of liquid crystals. For instance, the introduction of a 2,6-difluorophenyl group can enhance the stability of the nematic phase, a critical phase for many display applications. nih.gov Research on 4-[(2,6-difluorophenyl)ethynyl]biphenyls, which are structurally related to this compound, has demonstrated that these compounds exhibit stable nematic phases over a broad temperature range. nih.gov

The position of fluorine substitution is also a critical factor. Studies on various fluorinated liquid crystals have shown that introducing fluorine atoms can either suppress or promote the formation of ferroelectric smectic phases, depending on their location within the molecule. whiterose.ac.uk This delicate interplay allows for the engineering of materials with specific, and sometimes exotic, ferroelectric phases. whiterose.ac.uk For example, the addition of fluorine substituents on one of the phenyl rings in a biphenyl (B1667301) system can influence the transition temperatures between different smectic and nematic phases. whiterose.ac.uk

The following table illustrates the impact of alkyl chain length on the phase transition temperatures of a series of 4-[(2,6-difluorophenyl)ethynyl]biphenyl analogues, demonstrating the subtle tuning of liquid crystalline properties that can be achieved.

Table 1: Phase Transition Temperatures of 4-[(2,6-difluorophenyl)ethynyl]biphenyl Analogues

| Compound | Alkyl Chain Length (n) | Crystal to Nematic/Isotropic Transition (°C) | Nematic to Isotropic Transition (°C) |

|---|---|---|---|

| Analogue 1 | 2 | 85.1 | 145.2 |

| Analogue 2 | 3 | 98.2 | 165.4 |

| Analogue 3 | 4 | 88.9 | 160.1 |

| Analogue 4 | 5 | 82.3 | 155.8 |

| Analogue 5 | 6 | 79.8 | 151.2 |

| Analogue 6 | 7 | 81.5 | 148.9 |

Data sourced from research on alkyl-deuterated nematogenic 4-[(2,6-difluorophenyl)ethynyl]biphenyls. nih.gov

Role in Nematic and Ferroelectric Liquid Crystals

The unique properties imparted by the 2,6-difluoro substitution pattern make biphenyl analogues valuable components in both nematic and ferroelectric liquid crystals. In nematic liquid crystals, which are the basis for most liquid crystal displays (LCDs), the enhanced nematic stability offered by the 2,6-difluorophenyl group is highly desirable. nih.gov This stability over a wide temperature range ensures reliable device performance under various operating conditions.

In the realm of ferroelectric liquid crystals (FLCs), which offer faster switching speeds than conventional nematic LCs, fluorinated compounds play a crucial role. The introduction of fluorine atoms can significantly influence the spontaneous polarization and tilt angle of the molecules in the smectic C* phase, which is the operational phase for most FLC devices. While the direct application of this compound in commercial FLCs is not widely documented, the principles of fluorine substitution are fundamental to the design of FLC materials. The strategic placement of fluorine atoms can be used to fine-tune the dielectric anisotropy of the material, which is a key parameter for addressing the liquid crystal molecules with an electric field.

The recent discovery of the ferroelectric nematic (NF) phase has opened up new avenues for research into fluid ferroelectric materials. whiterose.ac.uk While still an emerging area, the design of molecules that exhibit this phase often relies on the precise control of molecular dipole moments and intermolecular interactions, an area where fluorine substitution is a powerful tool. whiterose.ac.uk The development of a library of over 60 polar liquid crystal molecules, some with fluorinated cores, has led to materials with high birefringence and fluidic ferroelectricity, which are promising for advanced electro-optic technologies. nih.gov

Organic Electronic Devices

Fluorinated biphenyl compounds are increasingly being explored for their potential in a range of organic electronic devices. The electronic properties of the C-F bond, including its high stability and electron-withdrawing nature, can be harnessed to improve the performance and stability of these devices.

Integration into Organic Light-Emitting Diodes (OLEDs)

While specific research on the integration of this compound into OLEDs is limited, the use of fluorinated biphenyl analogues as components in emitting materials or host materials is an active area of investigation. For instance, complexes of iridium(III) with 2',6'-difluoro-2,3'-bipyridine ligands, which contain a difluorinated phenyl ring, are considered strong candidates for blue triplet emitters in phosphorescent OLEDs (PHOLEDs). nih.gov Furthermore, a silver(I) complex with a similar ligand has been shown to exhibit strong blue emission and a high photoluminescence quantum efficiency, suggesting its potential application as an emitting material in OLEDs. nih.gov The introduction of fluorine atoms can help to tune the emission color, improve charge carrier injection and transport, and enhance the thermal and operational stability of the device.

Applications in Organic Solar Cells and Dye-Sensitized Solar Cells

In the field of organic photovoltaics, fluorinated materials are used to enhance the efficiency and stability of organic solar cells (OSCs). The incorporation of fluorine atoms into the donor or acceptor materials can lower the HOMO and LUMO energy levels, leading to higher open-circuit voltages. While direct applications of this compound are not extensively reported, the broader class of fluorinated biphenyl and polyphenyl compounds are considered for use in OSCs due to their conjugated π-electronic systems which are conducive to charge transport. nih.gov The synthesis of novel fluorinated biaryls via Suzuki coupling reactions has produced compounds that are suggested for potential use in organic solar cells. nih.gov

In the context of dye-sensitized solar cells (DSSCs), the core principles of molecular design often involve tuning the electronic properties of sensitizer (B1316253) dyes and other components. While there is no specific mention in the provided search results of this compound being used in DSSCs, the fundamental role of fluorination in modifying the electronic structure of organic molecules suggests a potential area for future research and application.

Molecular Wires and Photoluminescent Substances

The rigid, conjugated structure of the biphenyl core makes it an attractive candidate for the development of molecular-scale wires. The introduction of fluorine atoms can modify the electronic properties of these wires, influencing their conductivity and stability. Fluorinated aryls are considered for applications as molecular wires in diodes due to the stability of the C-F bond and the unique intermolecular interactions they exhibit. nih.gov

The photoluminescent properties of fluorinated biphenyls are also of significant interest. The emission characteristics of these molecules can be tuned by varying the substitution pattern. A silver(I) complex containing a 2',6'-difluoro-2,3'-bipyridine ligand demonstrates strong blue emission, highlighting the potential of such fluorinated systems as photoluminescent substances. nih.gov The observed emission is attributed to ligand-centered π–π* transitions, with a minor contribution from a metal-to-ligand charge-transfer transition. nih.gov This suggests that the 2,6-difluorophenyl moiety can be a key component in designing new fluorescent and phosphorescent materials.

Structure-Property Relationships in Advanced Materials Design

The strategic incorporation of fluorine atoms into biphenyl-based molecular architectures is a powerful tool in the design of advanced materials, enabling precise tuning of their physical and electronic properties. The this compound moiety, in particular, imparts unique conformational and electronic characteristics that are leveraged in the development of materials for applications such as liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). The relationship between the specific placement of these fluorine atoms and the resulting material properties is a key area of research.

Impact of 2,6-Difluoro Substitution on Molecular Conformation

The substitution of fluorine atoms at the 2 and 6 positions of a biphenyl ring system introduces significant steric hindrance, which dictates the preferred conformation of the molecule. Unlike the parent biphenyl molecule, which has a relatively low barrier to rotation around the central carbon-carbon single bond, 2,6-difluorinated analogues experience a more constrained rotational landscape. This steric repulsion forces the two phenyl rings to adopt a twisted conformation.

Computational studies on 2,2'-difluorobiphenyl (B165479), a closely related isomer, reveal a rotational double minimum, with energy minima at dihedral angles of approximately 57.9° and 128.9°. This contrasts with the single minimum observed for biphenyl itself. This enforced twist angle is a critical design element in advanced materials, as it can disrupt intermolecular packing and influence mesophase behavior in liquid crystals or charge transport and emission properties in OLEDs.

Table 1: Calculated Rotational Energy Barriers and Twist Angles for Biphenyl and a Fluorinated Analogue.

| Compound | Method | Twist Angle (°) | Rotational Energy Barrier (kcal/mol) |

|---|---|---|---|

| Biphenyl | B3LYP/6-311+G | ~45 | ~2.2 (at 0°) |

| 2,2'-Difluorobiphenyl | B3LYP/6-311+G | 57.9 and 128.9 | - |

Influence on Mesomorphic Properties in Liquid Crystals

In the design of liquid crystalline materials, the introduction of lateral fluorine substituents, such as in the 2,6-difluoro configuration, has a profound effect on the mesomorphic properties. The steric effects of the fluorine atoms can disrupt the formation of highly ordered smectic phases and promote the formation of nematic phases. This is advantageous in many display applications where a nematic phase with a broad temperature range is desired.

Furthermore, the strong electronegativity of fluorine introduces a significant dipole moment perpendicular to the long axis of the molecule. This can lead to a negative dielectric anisotropy (Δε), a crucial property for vertical alignment (VA) mode LCDs. The magnitude of this negative Δε can be tuned by the number and position of the fluorine atoms. For instance, the introduction of two fluorine atoms in the 2,3-positions of a phenyl ring in liquid crystalline compounds has been shown to generate high negative Δε values of up to -6.

Table 2: Mesomorphic and Dielectric Properties of a Laterally Fluorinated Liquid Crystal Monomer.

| Compound | Phase Transitions (°C) | Dielectric Anisotropy (Δε) | Birefringence (Δn) |

|---|---|---|---|

| Laterally Fluorinated Terphenyl Monomer | Cr 100 SmB 120 I | Negative | - |

Modulation of Photophysical Properties in Organic Emitters

The electronic properties of the this compound core are of significant interest in the development of host and emitter materials for OLEDs. The electron-withdrawing nature of the fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule. This can be beneficial for improving charge injection and transport balance in an OLED device.

In luminescent materials, the incorporation of the 2',6'-difluoro-2,3'-bipyridine moiety, an analogue of 2,6-difluorobiphenyl, has been shown to result in high triplet energies. This is a critical factor for host materials in phosphorescent OLEDs (PhOLEDs), as a high triplet energy level is required to efficiently confine the triplet excitons on the phosphorescent guest emitter. For example, a bipyridine compound bearing fluorine substituents has been reported to have a high triplet energy (T1) of 2.64 to 2.65 eV, making it a potential host material.

Table 3: Photophysical Properties of a Luminescent Bipyridine Compound.

| Compound | Maximum Emission Wavelength (λmax) | Triplet Energy (T1) | Application |

|---|---|---|---|

| 2′,6′-difluoro-6-[3-(pyridin-2-yloxy)phenyl]-2,3′-bipyridine | 325 nm | 2.64 - 2.65 eV | Potential OLED Host Material |

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways

The synthesis of 2,6-Difluoro-1,1'-biphenyl and its derivatives has predominantly relied on established cross-coupling methodologies, most notably the Suzuki-Miyaura reaction. nih.govacs.org This reaction is favored for its tolerance of a wide range of functional groups and its typically high yields. acs.org Future research, however, is increasingly focused on the development of more efficient, sustainable, and economically viable synthetic routes.

Key areas of exploration include:

Catalyst Development: The design of novel palladium catalysts and ligands continues to be a major focus. Research into more active and stable catalyst systems aims to reduce catalyst loading, broaden the substrate scope, and improve reaction kinetics. The use of heterogeneous catalysts, such as palladium nanoparticles supported on materials like graphene, is also being investigated to simplify catalyst recovery and reuse, aligning with the principles of green chemistry. ugr.es

Alternative Cross-Coupling Reactions: While the Suzuki-Miyaura reaction is prevalent, other cross-coupling methods like the Heck, Glaser, and Hiyama reactions are being explored for the synthesis of fluorinated biphenyls. acs.org Each of these methods offers unique advantages in terms of starting material availability and functional group compatibility, providing a more versatile toolbox for organic chemists.

C-H Activation Strategies: A particularly exciting frontier is the use of direct C-H activation/arylation. This approach circumvents the need for pre-functionalized starting materials (like boronic acids or organohalides), offering a more atom-economical and streamlined synthetic process. The development of selective and efficient C-H activation protocols for the synthesis of this compound could represent a significant leap forward in its production.

A comparative look at current and emerging synthetic strategies is presented below:

| Synthetic Pathway | Catalyst/Reagents | Advantages | Research Focus |

| Suzuki-Miyaura Coupling | Palladium complexes, Arylboronic acids | High yields, Good functional group tolerance nih.govacs.org | Development of more active and recyclable catalysts ugr.es |

| Heck Coupling | Palladium acetate, Tetrabutylammonium (B224687) salts | Utilizes readily available alkenes | Optimization for fluorinated substrates |

| Direct C-H Arylation | Transition metal catalysts | Atom economy, Reduced synthetic steps | Improving selectivity and efficiency |

Advanced Spectroscopic Probes for Real-time Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic pathways. The development and application of advanced spectroscopic techniques for real-time, in-situ monitoring of reactions producing this compound are therefore of paramount importance.

Emerging techniques in this area include:

In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for monitoring the formation of fluorinated compounds. azom.com Benchtop NMR spectrometers are making this technique more accessible for routine reaction monitoring, allowing chemists to track the consumption of reactants and the formation of products in real-time without the need for cumbersome sample workup. azom.com

Raman Spectroscopy: This technique provides detailed information about molecular vibrations and can be used to monitor changes in chemical bonding during a reaction. longdom.org Surface-Enhanced Raman Scattering (SERS) is a particularly sensitive variant that can detect molecules at very low concentrations, making it ideal for monitoring catalytic reactions. longdom.orgrhhz.net

Mass Spectrometry: Techniques like online Thin Layer Chromatography/Compact Mass Spectrometry (TLC/CMS) allow for the rapid and accurate determination of reaction mixture components. shoko-sc.co.jp This can provide valuable structural information and help to identify reaction intermediates and byproducts. shoko-sc.co.jp

These real-time monitoring techniques provide a wealth of data that can be used to optimize reaction conditions, improve yields, and gain a more fundamental understanding of the reaction mechanism.

Multi-scale Computational Modeling for Predictive Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules. For this compound and its derivatives, multi-scale computational modeling offers significant opportunities.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, geometry, and spectroscopic properties of molecules. researchgate.netnih.gov For this compound, DFT can be used to predict its conformational preferences, rotational barriers, and electronic properties, which are crucial for its application in functional materials. mdpi.com

Time-Dependent DFT (TD-DFT): This extension of DFT is used to model the electronic excited states of molecules and predict their photophysical properties, such as absorption and emission spectra. mdpi.com This is particularly relevant for the design of new materials for applications in organic electronics.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of molecules and their interactions with their environment. researchgate.net For example, MD simulations could be used to model the behavior of this compound-containing liquid crystals or to study the interactions of its derivatives with biological macromolecules. researchgate.net

The synergy between computational modeling and experimental work is crucial for accelerating the discovery and development of new materials based on the this compound scaffold.

Integration into Next-Generation Functional Materials

The unique properties of this compound, including its thermal stability and specific dielectric anisotropies, make it an attractive component for a variety of next-generation functional materials. nbinno.com

Promising areas of application include:

Liquid Crystal Displays (LCDs): Fluorinated biphenyls are already key components in advanced LCDs, contributing to faster response times, higher contrast ratios, and improved energy efficiency. nbinno.com The specific substitution pattern of this compound can be leveraged to fine-tune the properties of liquid crystal mixtures for specific display modes like In-Plane Switching (IPS) and Vertical Alignment (VA). nbinno.com

Organic Light-Emitting Diodes (OLEDs): The introduction of fluorine atoms can enhance the performance and stability of OLED materials. Derivatives of this compound could be explored as host materials or as components of thermally activated delayed fluorescence (TADF) emitters to improve the operational lifetime of OLED devices. researchgate.net

Organic Electronics: The electron-withdrawing nature of the fluorine atoms in this compound can be utilized in the design of new materials for organic field-effect transistors (OFETs) and organic solar cells (OSCs). Its rigid biphenyl (B1667301) core provides a robust platform for building extended π-conjugated systems.

The continued exploration of this compound and its derivatives is poised to yield significant advancements in a range of technologies, driven by a deeper understanding of its synthesis, properties, and a creative approach to its integration into novel functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.